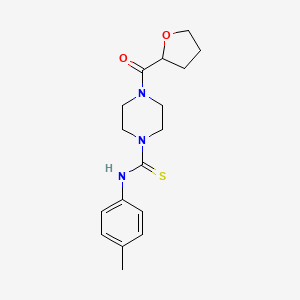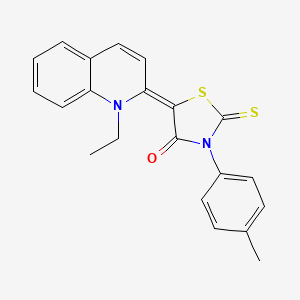![molecular formula C20H18FN5O2S B3963656 1-(4-fluorobenzoyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-azepanone](/img/structure/B3963656.png)
1-(4-fluorobenzoyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-azepanone
Overview
Description
1-(4-fluorobenzoyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-azepanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound is commonly known as FBT-1, and it is a member of the azepanone family of compounds. FBT-1 has been found to possess several unique properties that make it a promising candidate for the development of new drugs and therapies.
Mechanism of Action
The exact mechanism of action of FBT-1 is not yet fully understood. However, research has shown that FBT-1 acts on the GABAergic system, which is involved in the regulation of neuronal excitability. FBT-1 has been found to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
FBT-1 has been found to have several biochemical and physiological effects. Research has shown that FBT-1 can reduce the frequency and severity of seizures in animal models of epilepsy. Additionally, FBT-1 has been found to reduce inflammation in animal models of rheumatoid arthritis. FBT-1 has also been found to have anxiolytic effects, which could make it useful in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of FBT-1 is its potent anticonvulsant properties, which make it a promising candidate for the development of new antiepileptic drugs. Additionally, FBT-1 has been found to possess anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions. However, one of the limitations of FBT-1 is its relatively complex synthesis method, which could make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on FBT-1. One area of research could focus on the development of new antiepileptic drugs based on the structure of FBT-1. Additionally, research could focus on the development of new anti-inflammatory drugs based on the structure of FBT-1. Another area of research could focus on the development of new anxiolytic drugs based on the structure of FBT-1. Finally, research could focus on the development of new synthetic methods for the production of FBT-1, which could make it more accessible for research and development purposes.
Conclusion:
In conclusion, 1-(4-fluorobenzoyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-azepanone is a promising compound that has gained significant attention in the field of scientific research. FBT-1 has been found to possess several unique properties that make it a promising candidate for the development of new drugs and therapies. Research on FBT-1 has focused on its potential applications in the treatment of various diseases and conditions, including epilepsy, rheumatoid arthritis, and anxiety disorders. Future research on FBT-1 could focus on the development of new drugs based on its structure, as well as the development of new synthetic methods for its production.
Scientific Research Applications
FBT-1 has been the subject of extensive research in the field of pharmacology due to its potential applications in the treatment of various diseases and conditions. Research has shown that FBT-1 has potent anticonvulsant properties, making it a promising candidate for the development of new antiepileptic drugs. Additionally, FBT-1 has been found to possess anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions such as rheumatoid arthritis.
properties
IUPAC Name |
1-(4-fluorobenzoyl)-3-(1-phenyltetrazol-5-yl)sulfanylazepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2S/c21-15-11-9-14(10-12-15)18(27)25-13-5-4-8-17(19(25)28)29-20-22-23-24-26(20)16-6-2-1-3-7-16/h1-3,6-7,9-12,17H,4-5,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJNHFJFTPWJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(C1)SC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl {3-[2-(4-biphenylyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3963577.png)
![1-[(diisobutylamino)methyl]-2-naphthol](/img/structure/B3963580.png)
![2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3963588.png)

![3-(4-bromobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B3963610.png)

![N-(3,4-dimethylphenyl)-2-[6-(methylthio)-7H-purin-7-yl]acetamide](/img/structure/B3963624.png)
![3-[3-(diethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3963628.png)
![3-hydroxy-1-methyl-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3963642.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B3963643.png)
![2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3963650.png)

![N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B3963670.png)
